(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid
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Overview
Description
(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentene ring substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid typically involves the use of starting materials such as cyclopentadiene and methanol. One common method includes the following steps:
Cyclopentadiene Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclohexene derivative.
Methoxycarbonylation: The cyclohexene derivative is then subjected to methoxycarbonylation using methanol and a catalyst such as palladium on carbon.
Oxidation: The resulting product is oxidized to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces derivatives with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: Similar structure but with an amino group instead of a methoxycarbonyl group.
(1S,4R)-4-Butoxycarbonylcyclopent-2-enecarboxylic acid: Similar structure but with a butoxycarbonyl group.
Uniqueness
(1S,4R)-4-Methoxycarbonylcyclopent-2-ene-1-carboxylic acid is unique due to its specific functional groups and chiral centers, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in applications requiring precise molecular interactions and specific chemical properties.
Properties
IUPAC Name |
(1S,4R)-4-methoxycarbonylcyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h2-3,5-6H,4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGFEMLINHWIRY-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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